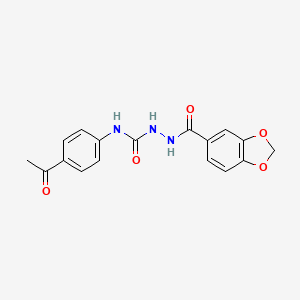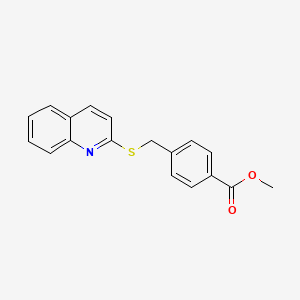![molecular formula C21H23N3O3 B4834163 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4834163.png)
1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole
Vue d'ensemble
Description
1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of this compound, the following steps can be outlined:
Preparation of 2,3-dimethylindole: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Acylation of 2,3-dimethylindole: The indole derivative is then acylated with 4-(2-furoyl)piperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially leading to a range of biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid that contains an indole ring.
Oxindole derivatives: Compounds formed by the oxidation of indole.
Uniqueness
1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole is unique due to the combination of indole, furan, and piperazine moieties in its structure. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-16(2)24(18-7-4-3-6-17(15)18)20(25)14-22-9-11-23(12-10-22)21(26)19-8-5-13-27-19/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDHTSXIZDTDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4834080.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B4834081.png)
![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)
![1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea](/img/structure/B4834097.png)
![3-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)
![N~1~-(2-FLUOROPHENYL)-2-{5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETAMIDE](/img/structure/B4834110.png)
![propyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4834114.png)


![2-[(cyclobutylcarbonyl)amino]benzamide](/img/structure/B4834132.png)
![5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4834135.png)
![3-[(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B4834155.png)

![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
